N-(3-Phenylpropanoyl)ethanimidic acid
Beschreibung
N-(3-Phenylpropanoyl)ethanimidic acid (systematic name: N-[3-phenylpropanoyl]ethanimidic acid) is a derivative of ethanimidic acid (CH₃C(O)NH₂), where the ethanimidic acid moiety is substituted with a 3-phenylpropanoyl group. This compound belongs to the class of imidic acids, characterized by the presence of a nitrogen atom adjacent to a carbonyl group.
Eigenschaften
CAS-Nummer |
91132-95-5 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-acetyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)12-11(14)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
KKOSYZRFHPOBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Ethanimidic Acid Derivatives
Structural and Molecular Features
The following table summarizes key structural and molecular differences between N-(3-Phenylpropanoyl)ethanimidic acid and related compounds:
*Note: Data for N-(3-Phenylpropanoyl)ethanimidic acid are extrapolated from analogous structures.
Reactivity and Functional Roles
- Enzymatic Degradation: Ethanimidic acid derivatives are intermediates in the cleavage of ethyl groups, as observed in the degradation of metalloporphyrins (e.g., Ni(OEP) and VO(OEP)) by bacterial enzymes like monooxygenases and dehydrogenases . The presence of a phenylpropanoyl group in N-(3-Phenylpropanoyl)ethanimidic acid may alter its susceptibility to enzymatic hydrolysis compared to simpler derivatives like N-(4-aminobutyl)ethanimidic acid.
- Acid-Base Behavior: Substituents significantly influence acidity. For example, N-(2-hydroxyphenyl)ethanimidic acid (pKa ~10) exhibits greater acidity than aliphatic derivatives due to resonance stabilization of the deprotonated form . In contrast, the 3-phenylpropanoyl group may reduce acidity due to electron-withdrawing effects.
- Biological Interactions: Derivatives with aromatic or polar groups (e.g., catechol in N-[2-(3,4-dihydroxyphenyl)ethyl]ethanimidic acid) demonstrate enhanced binding to biological targets, such as dopamine receptors or metalloenzymes . The hydrophobic phenylpropanoyl group in the target compound might favor membrane permeability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-substituted ethanimidic acid derivatives, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : Synthesis typically involves nucleophilic acyl substitution or coupling reactions. For example, O-benzyl trichloroacetimidate has been used in acid-catalyzed benzylation reactions to introduce protective groups, critical for preventing side reactions . Optimization may involve adjusting catalysts (e.g., HATU for amide bond formation) or solvents (acetonitrile, DMF) to improve regioselectivity. Temperature control (e.g., reflux in MeOH) and stoichiometric ratios (1:1.2 for amine:imidate) are key parameters to maximize yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of ethanimidic acid derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and hydrogen bonding. Downfield shifts in ¹H NMR (δ 8.5–9.5 ppm) indicate imidic protons. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C=N stretches (~1650 cm⁻¹). Tautomer differentiation (e.g., ethanimidic acid vs. acetamide) may require X-ray crystallography or computational simulations .
Q. How can researchers differentiate between ethanimidic acid isomers using chromatographic methods?
- Methodological Answer : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in H₂O/ACN) separate (E) and (Z) isomers (retention time Δt ~1.5 min). Chiral columns (e.g., Chiralpak IA) enable enantiomeric resolution via isocratic elution with hexane/isopropanol (90:10) .
Q. What metabolic pathways involve ethanimidic acid derivatives, and how are their stability profiles assessed?
- Methodological Answer : Derivatives like N-(3,4-dihydroxyphenethyl)acetamide are metabolized via hepatic cytochrome P450 enzymes. Stability assays in rat liver microsomes (RLM) and human plasma (37°C, 1 hour) show <10% degradation. LC-MS/MS with deuterated internal standards (e.g., d₃-acetamide) ensures accurate pharmacokinetic profiling .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the reaction pathways and stability of ethanimidic acid conformers?
- Methodological Answer : DFT reveals (E,Z)-ethanimidic acid is more stable than (Z,E) due to reduced steric hindrance. Computed ionization energies (9.62 eV for (Z,E) vs. 9.72 eV for (E,Z)) align with experimental data, aiding in predicting electron capture dissociation pathways relevant to oxidative stress . Solvent models (e.g., PCM) show minimal stabilization of transition states by water .
Q. What are the key challenges in detecting ethanimidic acid derivatives in astrochemical or biological matrices?
- Methodological Answer : Low dipole moments (~2.5 D) reduce sensitivity in rotational spectroscopy, complicating interstellar detection (e.g., Sagittarius B2). Cryogenic trapping coupled with HPLC-MS improves detection limits. Isotopic labeling (¹³C) and derivatization (e.g., DNPH) enhance resolution in complex mixtures .
Q. How do pH and temperature influence the tautomeric equilibrium between ethanimidic acid and its amide counterparts?
- Methodological Answer : Under acidic conditions (pH < 3), protonation at the imidic nitrogen favors acetamide formation. Elevated temperatures (>100°C) promote decarboxylation to nitriles. Kinetic studies (stopped-flow UV-Vis) show a half-life of ~2 hours in aqueous buffers (pH 7.4, 25°C), highlighting limited physiological stability .
Q. What role do ethanimidic acid derivatives play in electron capture dissociation (ECD) studies?
- Methodological Answer : Ethanimidic acids act as intermediates in ECD pathways, where femtosecond electron transfer induces radical formation. These radicals fragment via N–Cα bond cleavage, mimicking protein backbone dissociation in aging-related oxidative damage. Time-resolved mass spectrometry (TR-MS) and pulse radiolysis map these pathways, informing radiation injury models .
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